(S)-8-Fluoro-6-methylchroman-4-amine
Description
(S)-8-Fluoro-6-methylchroman-4-amine is a chiral amine derivative of the chroman scaffold, characterized by a fluorine atom at position 8 and a methyl group at position 5. Its molecular formula is C₁₀H₁₂FNO, with a molecular weight of 181.21 g/mol (CAS: 1273650-72-8). The (S)-enantiomeric configuration confers stereospecificity, which is critical for interactions in biological systems, such as receptor binding or enzymatic activity.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
(4S)-8-fluoro-6-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12FNO/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1 |
InChI Key |
CSYWACIANDUHGL-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)F)OCC[C@@H]2N |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)OCCC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-Fluoro-6-methylchroman-4-amine typically involves several steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Chroman Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production of (S)-8-Fluoro-6-methylchroman-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-8-Fluoro-6-methylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine positions using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Nucleophiles like thiols, amines, and alcohols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Thiol-substituted, amine-substituted derivatives
Scientific Research Applications
The biological activity of (S)-8-Fluoro-6-methylchroman-4-amine is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that it may modulate metabolic pathways and receptor activities, making it a candidate for therapeutic investigations. Notably, compounds with similar structures have been shown to exhibit varying degrees of potency based on their functional groups and stereochemistry, emphasizing the need for detailed interaction studies in drug development.
Key Biological Activities:
- Antimicrobial Activity : Similar chroman derivatives have demonstrated efficacy against various bacterial and fungal strains.
- Neuroprotective Effects : Some studies suggest that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
- Antioxidant Properties : The structural characteristics of (S)-8-Fluoro-6-methylchroman-4-amine contribute to antioxidant activity, which can mitigate oxidative stress in biological systems.
Common Synthesis Steps:
- Formation of Chroman Ring : Initial reactions may involve the condensation of appropriate precursors to form the chroman structure.
- Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination methods.
- Methylation : Methyl groups are often introduced via alkylation reactions.
Case Study 1: Interaction Studies
Research conducted on (S)-8-Fluoro-6-methylchroman-4-amine has focused on its binding affinity with various biological targets. These studies utilize techniques such as radiolabeled assays to determine how effectively the compound interacts with specific receptors or enzymes.
Case Study 2: Neuroprotective Potential
A study examined the neuroprotective effects of (S)-8-Fluoro-6-methylchroman-4-amine in models of oxidative stress. Results indicated that this compound could reduce neuronal damage caused by oxidative agents, suggesting its potential utility in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of (S)-8-Fluoro-6-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in the nervous system, leading to therapeutic effects.
Comparison with Similar Compounds
Key Structural Differences:
Substituent Identity and Position: The target compound uniquely combines 8-fluoro and 6-methyl groups on the chroman core, distinguishing it from simpler analogs like (S)-chroman-4-ylamine, which lacks substituents.
Stereochemical Influence :
- The (S)-configuration aligns with bioactive conformations seen in neurotransmitters (e.g., serotonin), whereas the (R)-enantiomer of 3,4-dihydro-2H-chromen-4-amine may exhibit divergent pharmacokinetics.
The phenoxy group in (R)-1-amino-3-phenoxypropan-2-ol adds aromaticity and hydrogen-bonding capacity, contrasting with the aliphatic fluorinated chroman backbone.
Research Findings and Substituent Effects
Electronic Effects of Fluorination
The 8-fluoro substituent in (S)-8-fluoro-6-methylchroman-4-amine significantly alters the electronic environment of the chroman ring. Fluorine’s high electronegativity (χ = 4.0) induces electron-withdrawing effects, which stabilize adjacent amine groups and modulate pKa values. This is corroborated by studies showing that fluorine substituents correlate with predictable chemical shift changes in NMR spectra, as seen in sulfated hexasaccharides (e.g., Δδ = +0.07–0.08 ppm for neighboring residues).
Steric and Hydrophobic Contributions
The 6-methyl group enhances steric hindrance and lipophilicity (logP ≈ 2.1), which may improve membrane permeability compared to (S)-chroman-4-ylamine (logP ≈ 1.5).
Biological Activity
(S)-8-Fluoro-6-methylchroman-4-amine is a chiral compound belonging to the chroman family, characterized by a fluorine atom at the 8-position and a methyl group at the 6-position. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in targeting neurological disorders and various metabolic pathways.
Chemical Structure and Properties
The molecular formula of (S)-8-Fluoro-6-methylchroman-4-amine is , with a molecular weight of approximately 181.21 g/mol. The stereochemistry of this compound plays a crucial role in its biological interactions, enhancing its binding affinity to specific receptors and enzymes.
The biological activity of (S)-8-Fluoro-6-methylchroman-4-amine is primarily attributed to its interactions with various molecular targets. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which can modulate cellular signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic processes.
- Receptor Binding : It interacts with various receptors, influencing biochemical pathways critical for cellular function.
Biological Activities
Research indicates that (S)-8-Fluoro-6-methylchroman-4-amine exhibits several notable biological activities:
- Anticancer Properties : Similar compounds have demonstrated the ability to reduce proliferation in cancer cell lines, suggesting potential applications in cancer therapy.
- Anticonvulsant Effects : The compound may modulate neurotransmitter systems, indicating a role in seizure management.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain pathogens.
Comparative Analysis with Related Compounds
To better understand the unique properties of (S)-8-Fluoro-6-methylchroman-4-amine, it is useful to compare it with structurally similar compounds. The following table summarizes key features:
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to (S)-8-Fluoro-6-methylchroman-4-amine:
- In Vitro Studies : A study demonstrated that derivatives of chroman compounds significantly inhibited the proliferation of breast and lung cancer cells using fluorescent assays, indicating potential therapeutic applications in oncology .
- Mechanistic Insights : Research into chroman derivatives has revealed their ability to induce apoptosis in cancer cells through caspase activation, suggesting a mechanism for their anticancer effects .
- Pharmacological Evaluations : Investigations into the pharmacokinetics and pharmacodynamics of similar compounds have shown promising results regarding their efficacy as inhibitors of SIRT2, an enzyme linked to aging and metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
